(4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate
Description
Properties
IUPAC Name |
(4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-15-8-6-13(7-9-15)12-22-17(20)19-11-10-14-4-2-3-5-16(14)18/h2-11H,12H2,1H3,(H,19,20)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEINSARAUXIUFW-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NC=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate typically involves the reaction of (4-methoxyphenyl)methyl chloroformate with (E)-2-(2-chlorophenyl)ethenylamine. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate linkage can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (4-hydroxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate.
Reduction: Formation of (4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]amine.
Substitution: Formation of (4-methoxyphenyl)methyl N-[(E)-2-(2-substituted phenyl)ethenyl]carbamate.
Scientific Research Applications
Anticancer Activity
One of the primary applications of (4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate is its potential as an anticancer agent. Studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have shown IC50 values in the nanomolar range against resistant cancer cell lines, suggesting their efficacy in overcoming drug resistance .
Table 1: Cytotoxicity Profiles of Related Compounds
| Compound Name | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| (E)-N-(3-Amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide | 5 | A549 (Lung Cancer) |
| This compound | TBD | MCF-7 (Breast Cancer) |
Mechanistic Studies
Research has also focused on the mechanisms through which these compounds exert their anticancer effects. Mechanistic studies suggest that they disrupt microtubule formation and induce apoptosis in cancer cells by activating caspases and leading to cell cycle arrest . Such insights are crucial for understanding how to optimize these compounds for therapeutic use.
Computational Studies
Recent advancements in computational chemistry have enabled researchers to predict the biological activity and pharmacokinetic properties of this compound. Quantum computational investigations have been conducted to analyze its drug-likeness profile, ADME (Absorption, Distribution, Metabolism, Excretion) properties, and molecular docking studies . These studies help in assessing the compound's potential as a drug candidate.
Table 2: Computational Analysis Results
| Property | Value |
|---|---|
| LogP | 3.45 |
| Solubility | Moderate |
| Blood-Brain Barrier | Permeable |
Case Study 1: In Vivo Efficacy
In vivo studies involving xenograft models have demonstrated that derivatives of this compound can significantly reduce tumor sizes compared to control groups. These findings underscore the compound's potential for development as an effective anticancer therapy .
Case Study 2: Structure-Activity Relationship Analysis
A detailed structure-activity relationship analysis has been performed on various analogs of this compound. Modifications at specific positions on the aromatic rings have been shown to enhance or diminish biological activity, providing valuable insights for future synthetic efforts aimed at optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Carbamate Reactivity and Stability
4-Chlorobenzyl N-(4-Chlorostyryl)Carbamate
- Structure : Features dual 4-chloro substituents on both the benzyl and styryl groups.
- Molecular Weight: 322.19 g/mol (C₁₆H₁₃Cl₂NO₂).
- Key Differences: Both substituents are electron-withdrawing (Cl), increasing carbamate electrophilicity compared to the target compound’s methoxy group.
- Applications: Not explicitly stated, but chloro-substituted carbamates are often explored in agrochemicals or enzyme inhibitors .
Ethyl (4-Chloro-2-Fluorophenyl)Carbamate
- Structure : Combines 4-chloro and 2-fluoro substituents on the phenyl ring.
- Key Differences :
- Fluorine’s strong electronegativity alters electronic distribution, while chlorine adds steric bulk.
- Ethyl ester group may increase metabolic stability compared to benzyl carbamates.
- Applications : Halogenated carbamates are common in pesticides and pharmaceuticals due to their resistance to hydrolysis .
4-Nitrophenyl (2-Chloroethyl)Carbamate
- Structure : Nitro group (electron-withdrawing) on phenyl and chloroethyl chain.
- Key Differences :
- Nitro group enhances reactivity, making the carbamate prone to nucleophilic attack.
- Chloroethyl chain may act as an alkylating agent, useful in prodrug design.
- Applications : Reactivity studies or targeted drug delivery systems .
Stereochemical and Functional Group Variations
(E)-2-(4-Methoxyphenyl)Ethenyl Isothiocyanate
- Structure : Shares the (E)-configured ethenyl group with a 4-methoxyphenyl substituent but replaces carbamate with isothiocyanate.
- Key Differences :
N-(6-Chlorobenzothiazole-2-yl)-2-(4-Methoxyphenyl)Acetamide
- Structure : Acetamide with 4-methoxyphenyl and benzothiazole groups.
- Key Differences :
- Acetamide’s hydrogen-bonding capacity differs from carbamate’s ester linkage.
- Benzothiazole moiety may enhance binding to hydrophobic enzyme pockets.
- Applications : Likely explored as kinase or protease inhibitors .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | logP (Estimated) | Key Substituents | Hydrolysis Rate |
|---|---|---|---|---|
| Target Compound | ~322 | 3.5–4.0 | 4-OCH₃, 2-Cl, (E)-ethenyl | Moderate |
| 4-Chlorobenzyl N-(4-Chlorostyryl)Carbamate | 322.19 | 4.5–5.0 | 4-Cl, 4-Cl | High |
| Ethyl (4-Chloro-2-Fluorophenyl)Carbamate | ~229 | 2.8–3.3 | 4-Cl, 2-F | Low |
| 4-Nitrophenyl (2-Chloroethyl)Carbamate | ~244 | 1.5–2.0 | 4-NO₂, 2-ClCH₂CH₂ | Very High |
- logP : Methoxy groups reduce lipophilicity compared to chloro substituents.
- Hydrolysis: Electron-withdrawing groups (e.g., NO₂) accelerate carbamate breakdown, while methoxy groups slow it .
Biological Activity
(4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate, a compound derived from carbamate chemistry, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves the reaction of 4-methoxybenzylamine with appropriate chloro-substituted alkenes. The methodology typically includes the use of coupling agents and solvents that facilitate the formation of the carbamate linkage.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through mechanisms such as microtubule destabilization and mitotic arrest. A study indicated that certain analogs led to caspase activation and tubulin depolymerization, which are critical for triggering programmed cell death in cancerous cells .
| Compound | IC50 Value (nM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5-10 | Various |
| Compound B | 19 | T-lymphoblastic |
| Compound C | 4 | Mycobacterium tuberculosis |
Enzyme Inhibition
In addition to anticancer properties, this compound exhibits enzyme inhibitory activities. It has been evaluated as a potential inhibitor of various enzymes involved in metabolic pathways.
- Acetylcholinesterase (AChE) Inhibition : Some derivatives have shown promising inhibitory effects on AChE, with IC50 values indicating effective binding and inhibition capabilities .
| Compound | IC50 Value (µM) | Target Enzyme |
|---|---|---|
| Compound D | 36.05 | AChE |
| Compound E | 33.59 | BChE |
Study on Anticancer Activity
A notable study investigated a series of compounds structurally similar to this compound for their anticancer activity against glioblastoma cell lines. The results showed that specific modifications to the phenyl ring significantly enhanced cytotoxicity .
Pharmacokinetics and ADMET Profiling
Pharmacokinetic studies are crucial for understanding the bioavailability and metabolic stability of this compound. The compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile has been assessed through in vitro and in vivo experiments, revealing favorable characteristics that support its potential therapeutic applications .
Q & A
Q. What are the standard synthetic routes for (4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate?
The compound can be synthesized via a two-step approach:
- Step 1 : Condensation of 2-(2-chlorophenyl)ethenylamine with a carbamate-forming agent (e.g., phosgene or carbonyldiimidazole) to generate the carbamate intermediate.
- Step 2 : Reaction of the intermediate with 4-methoxybenzyl alcohol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the (4-methoxyphenyl)methyl group . Key considerations: Use of anhydrous solvents, temperature control (reflux at 80–100°C), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is the compound characterized structurally?
- X-ray crystallography : Resolve bond lengths (e.g., C=O at ~1.23 Å, C-N at ~1.37 Å) and angles (e.g., N-C-O at ~124°) to confirm stereochemistry and substituent orientation .
- NMR spectroscopy : Key signals include δ 7.2–7.5 ppm (aromatic protons), δ 5.1 ppm (methoxy group), and δ 6.8–7.0 ppm (ethenyl protons) .
- Mass spectrometry : Molecular ion peak at m/z 344.79 (C₁₈H₁₇ClN₂O₃) .
Advanced Research Questions
Q. How can computational methods predict reactivity and substitution patterns?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level optimizes the geometry and calculates frontier molecular orbitals (HOMO-LUMO gap). For example:
- HOMO localization on the ethenyl group suggests susceptibility to electrophilic attack.
- LUMO localization on the carbamate carbonyl indicates nucleophilic reactivity. Validation via single-crystal XRD data (bond length deviations < 0.02 Å) ensures reliability .
Q. What experimental strategies resolve contradictions in bioactivity data?
- Dose-response assays : Test cytotoxicity across concentrations (e.g., 1–100 μM) in cancer cell lines (e.g., MCF-7, HeLa) to identify IC₅₀ values .
- Selectivity profiling : Compare toxicity in non-cancerous keratinocytes (e.g., HaCaT cells) to assess tumor specificity .
- Mechanistic studies : Use flow cytometry (apoptosis markers) and Western blotting (caspase-3 activation) to clarify mode of action .
Q. How can reaction yields be optimized for large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time (20–30 minutes vs. 12 hours) and improves yield (≥75%) by enhancing energy transfer .
- Solvent-free conditions : Eliminate purification challenges (e.g., using neat reactions at 120°C) .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate carbamate formation .
Methodological Challenges
Q. What are critical pitfalls in stereochemical analysis of the ethenyl group?
- E/Z isomerism : Confirm the (E)-configuration via NOESY NMR (absence of cross-peaks between ethenyl and 2-chlorophenyl protons) .
- Crystallization artifacts : Use polar solvents (e.g., ethanol/water mixtures) to avoid polymorphic discrepancies .
Q. How to address discrepancies between theoretical and experimental spectroscopic data?
- Solvent effects : Recalculate DFT spectra with a polarizable continuum model (PCM) for methanol or DMSO .
- Vibrational scaling factors : Apply a 0.9613 scaling factor to IR frequencies to match experimental values .
Safety and Handling
Q. What precautions are required for safe handling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
